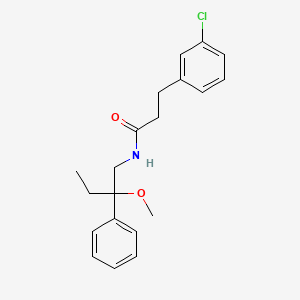
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. Clonidine works by reducing the sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. In
Aplicaciones Científicas De Investigación
Kinetics of Alcohol-Isocyanate Reactions
- A study by Rand, Thir, Reegen, & Frisch (1965) explored the reactions of primary and secondary alcohols with phenyl isocyanate, noting the significant role of metal catalysts, alcohol structure, and solvent type in reaction rates and constant ratios.
Synthesis and Antimicrobial Properties
- Baranovskyi et al. (2018) synthesized compounds, including chloro and thiocyanato propanamides, examining their antibacterial and antifungal activities. They found that the synthesized compounds, likely related to the chemical , displayed notable antimicrobial properties (Baranovskyi et al., 2018).
Aldol-Type Reaction Studies
- Research by Masuyama, Kobayashi, Yanagi, & Kurusu (1992) investigated aldol-type reactions involving compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, highlighting the synthesis process and product yields.
Anticonvulsant Studies
- Idris, Ayeni, & Sallau (2011) conducted anticonvulsant studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed promising potential against generalized seizures, suggesting similar properties might be present in related compounds (Idris, Ayeni, & Sallau, 2011).
Molecular Structure and Antimicrobial Activity
- Sivakumar et al. (2021) focused on the molecular structure, spectroscopic analysis, and antimicrobial activity of a molecule structurally related to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide. This study underscores the importance of molecular structure in determining biological activity (Sivakumar et al., 2021).
Oxidative Addition in Metal Complexes
- Basson, Leipoldt, Roodt, Venter, & Walt (1986) explored the oxidative addition of iodomethane to acetylacetonatocarbonylphosphinerhodium(I) complexes, which might provide insights into the reactivity and potential applications of the chemical in complex chemical reactions (Basson et al., 1986).
Helical Structure of Oligomers
- Maeda & Okamoto (1998) studied the oligomerization of phenyl isocyanate derivatives, revealing the formation of one-handed helical structures. This research offers insight into the structural properties of compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide (Maeda & Okamoto, 1998).
Spectroscopic and Quantum Chemical Calculations
- Viji et al. (2020) conducted a detailed study involving spectroscopic and quantum chemical calculations on a bioactive molecule structurally similar to the compound . This research could provide a basis for understanding the electronic and structural characteristics of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide (Viji et al., 2020).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSUMOORAHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)
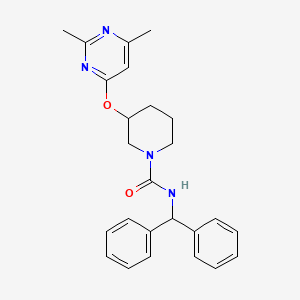

![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)
![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)

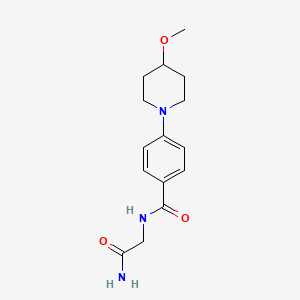
![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)
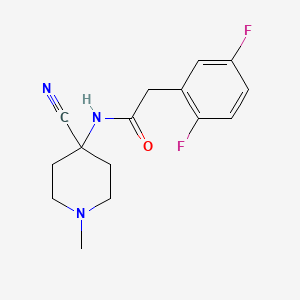
![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)
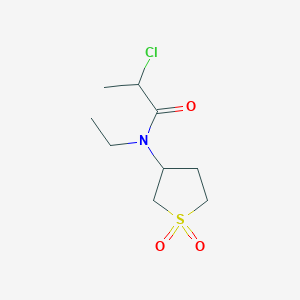
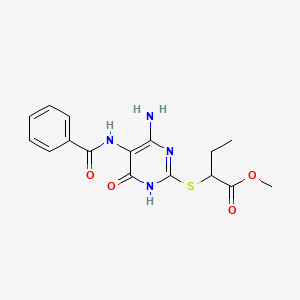
![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)